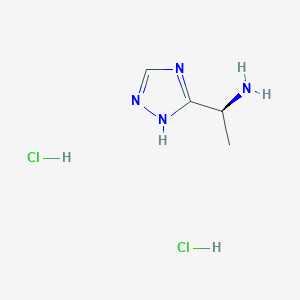

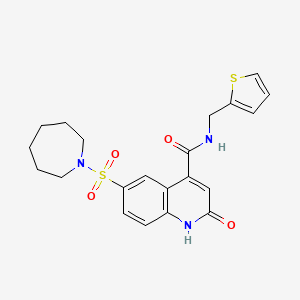

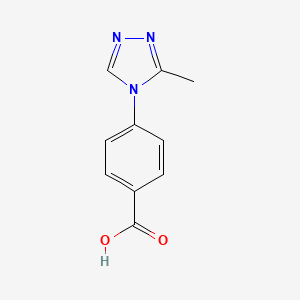

![molecular formula C16H10N2OS B2681713 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 651293-76-4](/img/structure/B2681713.png)

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been found to exhibit a range of pharmacological properties, including antiviral, antioxidant, and antimalarial activities . They are also known for their antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a series of heterocyclization reactions . For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This compound then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Aplicaciones Científicas De Investigación

Antioxidant Activity

A study by Taha (2012) utilized a derivative of 2-Methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one as a precursor for the synthesis of novel heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds showed promising antioxidant activities, assessed by the 1,1-diphenyl-2,2-picryl hydrazyl (DPPH) method, highlighting the potential of 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing antioxidant agents (Taha, 2012).

Anticancer and Antimicrobial Activity

Eldhose et al. (2020) synthesized a series of 5-amino-7-(substituted aldehyde)-2[(naphthalene-2-yloxy)methyl]-[1,3,4]thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives and evaluated them for in vitro and in vivo anticancer activity. These derivatives showed significant anticancer activity, indicating the potential of naphthalen-2-yl-thieno[2,3-d]pyrimidin-4-one derivatives as antitumor agents. Additionally, their antimicrobial potential was assessed, offering a broad spectrum of biological applications (Eldhose et al., 2020).

Material Science Applications

Polander et al. (2011) discussed the use of naphthalene-1,8:4,5-bis(dicarboxdiimide)s bridged by thieno[3,2-b]thiophene, among others, for creating solution-processed films in field-effect transistors. These materials exhibited high electron mobility, underscoring the utility of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in electronic devices and materials science (Polander et al., 2011).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthalene-1,4-dione derivatives that exhibited selectivity towards Cu2+ ions in methanol or methanol-water mixtures. These findings indicate the potential of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing chemosensors for metal ion detection, which is crucial for environmental monitoring and chemical analyses (Gosavi-Mirkute et al., 2017).

Propiedades

IUPAC Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDNREGXVQZJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

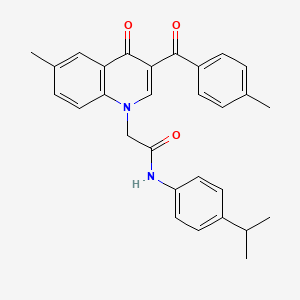

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)

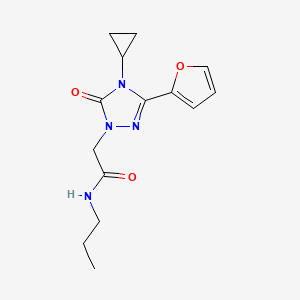

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

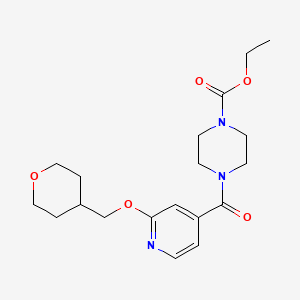

![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)

![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)